Cas no 433705-47-6 (1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole)
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
- 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-2,5-dimethylphenyl methyl ether
- 433705-47-6
- AP-263/40917723
- Oprea1_235164
- AKOS002269094
- 1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole
- 1-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- F1132-0544
- Z274504244
-
- Inchi: 1S/C18H20N2O3S/c1-11-6-15-16(7-12(11)2)20(10-19-15)24(21,22)18-9-13(3)17(23-5)8-14(18)4/h6-10H,1-5H3
- InChI Key: CXHNFMBACRLNIE-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C(=CC=1C)OC)(N1C=NC2C=C(C)C(C)=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 344.11946368g/mol
- Monoisotopic Mass: 344.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 547
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 69.6Ų
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1132-0544-2μmol |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-5μmol |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-10μmol |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-20μmol |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-1mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-2mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-3mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-4mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-5mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1132-0544-10mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole |
433705-47-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
1-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)-5,6-Dimethyl-1H-1,3-Benzodiazole: A Comprehensive Overview
1-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)-5,6-Dimethyl-1H-1,3-Benzodiazole, also known by its CAS number 433705-47-6, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzodiazoles, which are well-known for their unique electronic properties and structural versatility. The molecule features a benzene ring substituted with methoxy and methyl groups, along with a sulfonyl group attached to the benzodiazole moiety. These functional groups contribute to its reactivity and make it a valuable compound in both academic research and industrial applications.
The synthesis of this compound involves a series of carefully designed organic reactions. The benzodiazole core is typically formed through condensation reactions involving o-phenylenediamine derivatives and carbonyl compounds. The substitution pattern on the benzene ring is achieved through directed electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the specific functional groups involved. The sulfonyl group is introduced via sulfonation reactions, which are often carried out under controlled conditions to ensure high yields and purity.
Recent studies have highlighted the potential of this compound in the field of optoelectronics. Its unique electronic structure makes it an excellent candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Researchers have demonstrated that the presence of electron-withdrawing groups like the sulfonyl group enhances the molecule's ability to transport electrons efficiently, which is crucial for device performance. Furthermore, the methyl and methoxy substituents on the benzene ring contribute to improved solubility and stability under operational conditions.
In addition to its electronic properties, this compound has shown promise in biomedical applications. Its ability to act as a fluorescent probe has been explored in various imaging techniques. The benzodiazole moiety is known for its inherent fluorescence properties, which can be further tuned by modifying the substituents on the benzene ring. Recent experiments have demonstrated that this compound can be used for real-time monitoring of cellular processes, such as intracellular pH changes and enzyme activity.
The environmental impact of this compound has also been a topic of interest in recent research. Studies have shown that its degradation pathways under various environmental conditions are influenced by its functional groups. The sulfonyl group, being relatively stable under most conditions, plays a significant role in determining the persistence of the compound in natural systems. However, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion, 1-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)-5,6-Dimethyl-1H-1,3-Benzodiazole (CAS No: 433705-47-6) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new properties and applications of this compound, it is expected to play an increasingly important role in advancing modern science and technology.
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